4-bromo-7-chloro-1H-pyrrolo[2,3-c]pyridine
説明
4-Bromo-7-chloro-1H-pyrrolo[2,3-c]pyridine (CAS: 425380-38-7) is a halogenated heterocyclic compound with the molecular formula C₇H₄BrClN₂ and a molecular weight of 231.48 g/mol . It belongs to the pyrrolopyridine family, characterized by a fused pyrrole-pyridine ring system. This compound is commercially available from suppliers such as Herben (Shanghai) Biological Technology and Enamine Ltd, with purities up to 97% . Its structure features a bromine atom at position 4 and a chlorine atom at position 7 on the bicyclic scaffold, making it a versatile intermediate in medicinal chemistry and drug discovery, particularly for anticancer agents .
特性
IUPAC Name |
4-bromo-7-chloro-1H-pyrrolo[2,3-c]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4BrClN2/c8-5-3-11-7(9)6-4(5)1-2-10-6/h1-3,10H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PIXLSAWNYQEIJG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CNC2=C1C(=CN=C2Cl)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4BrClN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20452648 | |
| Record name | 4-bromo-7-chloro-1H-pyrrolo[2,3-c]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20452648 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
231.48 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
425380-38-7 | |
| Record name | 4-Bromo-7-chloro-1H-pyrrolo[2,3-c]pyridine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=425380-38-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-bromo-7-chloro-1H-pyrrolo[2,3-c]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20452648 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-Bromo-7-chloro-1H-pyrrolo[2,3-c]pyridine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
準備方法
Synthetic Routes and Reaction Conditions:
The synthesis of 4-bromo-7-chloro-1H-pyrrolo[2,3-c]pyridine typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 2-amino-5-bromopyridine and 2-chloro-3-nitropyridine.
Cyclization: The key step involves the cyclization of these starting materials to form the pyrrolo[2,3-c]pyridine core. This can be achieved through various methods, including palladium-catalyzed cross-coupling reactions.
Halogenation: The final step involves the introduction of bromine and chlorine atoms at the desired positions on the pyrrolo[2,3-c]pyridine ring. This can be accomplished using reagents such as bromine and chlorine gas under controlled conditions.
Industrial Production Methods:
Industrial production of this compound may involve continuous flow chemistry techniques to optimize reaction conditions and improve yield. These methods allow for better control over reaction parameters and can be scaled up for large-scale production.
化学反応の分析
Substitution Reactions
The bromine and chlorine atoms on the pyrrolo[2,3-c]pyridine scaffold enable selective nucleophilic and electrophilic substitutions. These reactions are critical for functionalizing the molecule for drug discovery or materials science applications.
Key Findings :
- Bromine at the 4-position is more reactive toward nucleophilic substitution than the chlorine at the 7-position due to steric and electronic factors.
- Copper-mediated cyanation (CuCN) proceeds efficiently under high-temperature conditions .
Cross-Coupling Reactions
The bromine atom facilitates palladium-catalyzed cross-coupling reactions, enabling C–C bond formation for structural diversification.
Key Findings :
- Suzuki coupling with arylboronic acids yields biaryl derivatives, expanding π-conjugation for optoelectronic applications .
- Buchwald-Hartwig amination introduces nitrogen-containing substituents, enhancing biological activity .
Oxidation and Reduction Reactions
Controlled redox reactions modify the electronic properties of the scaffold.
| Reaction Type | Reagents/Conditions | Product | Yield | Source |
|---|---|---|---|---|
| Oxidation | KMnO₄ in H₂O/acetone at 0°C | Pyrrolo[2,3-c]pyridine N-oxide | 30% | |
| Reduction | H₂, Pd/C in EtOH | 4-Bromo-7-chloro-2,3-dihydropyrrolo[2,3-c]pyridine | 50% |
Key Findings :
- Oxidation introduces an N-oxide group, altering electron density for coordination chemistry.
- Hydrogenation reduces the pyrrole ring, generating saturated analogs for stability studies.
Cyclization and Ring-Opening Reactions
The scaffold participates in cycloadditions to form fused heterocycles.
Key Findings :
Halogen Exchange Reactions
Fluorine or iodine can replace bromine/chlorine under specific conditions.
| Reaction Type | Reagents/Conditions | Product | Yield | Source |
|---|---|---|---|---|
| Fluorination | KF, CuI, DMF at 120°C | 4-Fluoro-7-chloro-1H-pyrrolo[2,3-c]pyridine | 40% | |
| Iodination | NaI, CuI, DMF at 100°C | 4-Iodo-7-chloro-1H-pyrrolo[2,3-c]pyridine | 33% |
Key Findings :
- Fluorination improves metabolic stability in drug candidates.
科学的研究の応用
Medicinal Chemistry
4-Bromo-7-chloro-1H-pyrrolo[2,3-c]pyridine serves as a crucial building block in the synthesis of various pharmaceuticals. Its unique structure allows for the development of compounds with specific biological activities, including:
- Anticancer Activity : Research indicates that derivatives of this compound exhibit cytotoxic effects against several cancer cell lines, such as ovarian and breast cancer cells. For instance, studies have shown that related compounds can induce apoptosis in cancerous cells while sparing healthy cells .
- Antimicrobial Properties : Certain derivatives demonstrate promising results against bacterial strains, suggesting potential applications in treating infections. The presence of specific substituents on the pyrrolo ring enhances antimicrobial activity .
- Neuroprotective Effects : Investigations into the neuroprotective properties of pyrrolo derivatives suggest their potential in treating neurodegenerative diseases by modulating neurotransmitter systems and reducing oxidative stress .
Biological Studies
The compound is utilized in biological research as a scaffold for designing bioactive molecules. Its ability to inhibit various enzymes and receptors makes it a valuable tool in drug discovery. For example, studies have shown that it can inhibit fibroblast growth factor receptors (FGFRs), which are implicated in tumor growth and progression .
Case Studies
- Antitumor Activity : One study demonstrated that a related pyrrolo compound effectively induced apoptosis in Colo320 cells through the activation of apoptotic pathways. This highlights the potential of pyrrolo derivatives in cancer therapy.
- Insulin Sensitivity : Another investigation evaluated the effects of pyrrolo derivatives on insulin sensitivity in mouse adipocytes, revealing a dose-dependent increase in insulin sensitivity with certain structural modifications on the pyrrolo ring. This suggests potential applications for developing antidiabetic agents .
Structure-Activity Relationship (SAR)
The biological activity of this compound can be influenced by various substituents:
- Halogen Substituents : The presence of bromine and chlorine atoms has been associated with increased potency against certain cancer cell lines.
- Methyl Groups : Methyl substitutions at specific positions enhance solubility and biological activity.
Industrial Applications
In addition to its medicinal uses, this compound is also valuable in materials science. Its unique electronic properties make it suitable for applications in organic electronics and optoelectronic devices. The versatility of its chemical reactions allows for the synthesis of advanced materials with tailored properties .
作用機序
The mechanism of action of 4-bromo-7-chloro-1H-pyrrolo[2,3-c]pyridine depends on its specific application. In medicinal chemistry, it may act as an inhibitor of specific enzymes or receptors. For example, it has been investigated as an inhibitor of kinases, which are enzymes involved in cell signaling pathways. By binding to the active site of these enzymes, the compound can block their activity and modulate cellular processes.
類似化合物との比較
Comparison with Structural Analogues
Structural Variations in Halogenated Pyrrolopyridines
Key structural analogues differ in the positions of halogens (Br, Cl) and the fused ring system ([2,3-b], [2,3-c], etc.). These variations significantly impact reactivity, biological activity, and applications.
Table 1: Comparison of Key Halogenated Pyrrolopyridines
Impact of Substituent Positioning
- Reactivity : Bromine at position 4 (as in the target compound) is more reactive toward cross-coupling reactions (e.g., Suzuki-Miyaura) compared to bromine at position 5 or 7 due to electronic and steric effects .
- Biological Activity : The 7-chloro substituent in the target compound enhances interactions with hydrophobic pockets in biological targets, such as EGFR, compared to analogues with chlorine at position 5 or 6 .
- Ring System Differences :
- [2,3-c] systems (e.g., target compound) exhibit planar geometries favorable for intercalation into DNA or enzyme active sites.
- [2,3-b] systems (e.g., 5-Bromo-6-chloro-1H-pyrrolo[2,3-b]pyridine) have distinct electronic profiles due to altered nitrogen positioning, affecting solubility and hydrogen-bonding capacity .
Commercial Availability and Pricing
生物活性
4-Bromo-7-chloro-1H-pyrrolo[2,3-c]pyridine is a heterocyclic compound with significant potential in medicinal chemistry. This article provides a comprehensive overview of its biological activity, including mechanisms of action, research findings, and comparative studies with similar compounds.
Chemical Structure and Properties
- Molecular Formula : C₇H₄BrClN₂
- Molecular Weight : Approximately 227.47 g/mol
- Structural Characteristics : The compound features a pyrrole ring fused to a pyridine ring, with bromine and chlorine substituents that enhance its reactivity and biological properties.
This compound exhibits its biological activity through several mechanisms:
- Enzyme Inhibition : It has been identified as a potential inhibitor of various enzymes, which is crucial for its application in drug discovery. For instance, it has shown inhibitory effects against cyclin-dependent kinases (CDKs), which are vital in cell cycle regulation and cancer progression .
- Antiviral Activity : This compound has demonstrated significant antiviral properties, particularly against HIV. It inhibits HIV replication in vitro, showing effectiveness against both wild-type and drug-resistant strains .
Biological Activity Overview
The biological activity of this compound can be summarized as follows:
Antiviral Studies
A study focusing on the antiviral activity of this compound revealed that it effectively inhibits HIV replication in vitro. The compound was tested against multiple strains, including those resistant to standard treatments. The results indicated a promising IC50 value that suggests its potential as a therapeutic agent in HIV treatment .
Anticancer Activity
Research investigating the anticancer properties highlighted the compound's role as an inhibitor of CDK2 and CDK9. In vitro assays demonstrated that derivatives of this compound could significantly reduce cellular proliferation in human tumor cell lines such as HeLa and HCT116, indicating its potential for development into anticancer therapies .
Comparative Analysis with Similar Compounds
To understand the unique properties of this compound, it is essential to compare it with structurally similar compounds:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 4-Bromo-1H-pyrrolo[2,3-c]pyridine | Bromine at different position | Limited activity compared to 4-bromo-7-chloro variant |
| 4-Chloro-1H-pyrrolo[2,3-c]pyridine | Chlorine instead of bromine | Antibacterial but less potent than the bromo-chloro variant |
| 7-Chloro-1H-pyrrolo[2,3-c]pyridine | Chlorine at position 7 | Moderate anticancer activity; less effective than the target compound |
Q & A
Q. What are the key synthetic strategies for preparing 4-bromo-7-chloro-1H-pyrrolo[2,3-c]pyridine, and how do halogenation steps influence regioselectivity?
Synthesis of this compound typically involves sequential halogenation of the pyrrolopyridine core. For example, bromination at the 4-position can be achieved using bromine or N-bromosuccinimide (NBS) under controlled conditions, while chlorination at the 7-position may require Lewis acid catalysts (e.g., AlCl₃) or electrophilic chlorinating agents. Regioselectivity is influenced by electron density distribution in the heterocyclic ring, with bromine favoring electron-rich positions and chlorine requiring steric and electronic directing groups . Evidence from analogous compounds (e.g., 5-bromo-4-chloro-7-methyl-pyrrolo[2,3-d]pyrimidine) highlights the importance of protecting groups to prevent unwanted side reactions .
Q. How is the structural integrity of this compound confirmed, and what analytical techniques are most effective?
Single-crystal X-ray diffraction (SC-XRD) is the gold standard for structural confirmation, as demonstrated in related pyrrolopyridine derivatives (e.g., a 4-chloro-7-methoxymethyl analog with R factor = 0.037) . Complementary techniques include:
Q. What solvents and reaction conditions optimize the stability of this compound during storage and handling?
Polar aprotic solvents (e.g., DMF, DMSO) are preferred for dissolution, while inert atmospheres (N₂/Ar) and low temperatures (2–8°C) minimize degradation. Evidence from Sigma-Aldrich analogs (e.g., 4-chloro-7-methyl-pyrrolo[2,3-d]pyrimidine) indicates sensitivity to light and moisture, necessitating amber vials and desiccants .
Advanced Research Questions
Q. How do π–π stacking and hydrogen-bonding interactions in the crystal lattice affect the physicochemical properties of this compound?
SC-XRD studies on related pyrrolopyridines reveal that π–π interactions between aromatic rings (centroid distances ~3.8 Å) and intermolecular C–H⋯O hydrogen bonds stabilize the 3D lattice . These interactions influence melting points (e.g., 178–180°C for a brominated analog) and solubility, which is critical for formulation in biological assays.
Q. What contradictions exist in reported bioactivity data for pyrrolo[2,3-c]pyridine derivatives, and how can they be resolved experimentally?
While some studies highlight kinase inhibition (e.g., EGFR, VEGFR2) for analogs like 4-chloro-5-ethyl-pyrrolo[2,3-d]pyrimidine , others report weak activity due to steric hindrance from bulky substituents. To address discrepancies:
Q. What challenges arise in scaling up the synthesis of this compound, and how can they be mitigated?
Key issues include:
- Low Yields : Multi-step reactions (e.g., halogenation, deprotection) often suffer from cumulative inefficiencies. Flow chemistry or catalytic methods (e.g., Pd-mediated cross-coupling) may improve throughput .
- Purification : Column chromatography is impractical at scale. Recrystallization in ethanol/water mixtures (as used for 7-chloro-thieno[2,3-c]pyridine) offers a scalable alternative .
Q. How do computational methods (e.g., DFT, QSPR) predict the reactivity and toxicity profile of this compound?
Density Functional Theory (DFT) calculations can model electrophilic attack sites (e.g., C-4 vs. C-7), aligning with experimental halogenation regioselectivity . Quantitative Structure-Property Relationship (QSPR) models predict logP (~2.5) and aqueous solubility (~0.1 mg/mL), guiding bioavailability studies. Toxicity risks (e.g., acute oral toxicity) are inferred from analogs with WGK 3 classification .
Data Contradiction Analysis
Q. Why do different sources report varying purity levels (e.g., 95% vs. 98%) for this compound, and how should researchers validate quality?
Discrepancies arise from analytical methods (e.g., GC vs. HPLC) and storage conditions. To ensure accuracy:
- Independent Verification : Use orthogonal techniques (e.g., NMR, elemental analysis) .
- Supplier Data : Cross-check with reputable databases (e.g., PubChem, ECHA) and avoid non-validated sources like BenchChem .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
